molecular formula C16H23NO2 B565977 DL-threo-Ritalinic Acid Isopropyl Ester CAS No. 93148-46-0

DL-threo-Ritalinic Acid Isopropyl Ester

Cat. No.: B565977
CAS No.: 93148-46-0
M. Wt: 261.36 g/mol
InChI Key: AZVPADMEIMLODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-threo-Ritalinic Acid Isopropyl Ester (CAS 93148-46-0) is a chemical compound supplied as a high-purity research material. With a molecular formula of C16H23NO2 and a molecular weight of 261.36 g/mol, this white crystalline powder is an analog of Methylphenidate (Ritalin), a known central nervous system (CNS) stimulant . As an ester derivative of ritalinic acid, which is the primary, inactive metabolite of Methylphenidate , this compound is primarily used in pharmaceutical and neuroscience research. It serves as a valuable analytical standard and an intermediate in chemical synthesis for developing and studying novel compounds . Researchers utilize it to investigate the structure-activity relationships of psychostimulants, particularly those related to the modulation of dopamine and norepinephrine transporters . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

93148-46-0

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

propan-2-yl 2-phenyl-2-piperidin-2-ylacetate

InChI

InChI=1S/C16H23NO2/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3

InChI Key

AZVPADMEIMLODT-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2

Canonical SMILES

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2

Synonyms

(αR*,2R*)-rel-Phenyl-2-piperidineacetic Acid Isopropyl Ester;  (2R*.2R*)-threo-isopropyl-α-phenyl-2-piperidineacetate;  (2R*.2R*)-threo isopropylphenidate

Origin of Product

United States

Preparation Methods

Initial Coupling of 2-Chloropyridine and Benzyl Cyanide

The synthesis begins with the nucleophilic substitution reaction between 2-chloropyridine and benzyl cyanide to form α-pyrid-2-yl-phenylacetonitrile. This step typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions (100–120°C) for 12–24 hours. Catalytic amounts of potassium iodide may enhance reactivity by facilitating the formation of a more reactive intermediate.

Hydration to α-Pyrid-2-yl-phenylacetamide

The nitrile intermediate undergoes acid-catalyzed hydration to yield α-pyrid-2-yl-phenylacetamide. Concentrated sulfuric acid or hydrochloric acid (6–12 M) is used at elevated temperatures (80–100°C) for 4–8 hours. This step achieves near-quantitative conversion but requires careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid.

Catalytic Hydrogenation to α-Piperid-2-yl-phenylacetamide

The acetamide is hydrogenated using palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel under hydrogen pressure (3–5 atm) in methanol or ethanol. This step reduces the pyridine ring to a piperidine moiety while preserving the acetamide group. Reaction times vary from 12 to 24 hours, with yields exceeding 85%.

Hydrolysis and Epimerization to DL-threo-Ritalinic Acid

The hydrogenated acetamide undergoes acidic hydrolysis (6 M HCl, reflux, 6–8 hours) to yield ritalinic acid. Epimerization at the benzylic carbon is achieved by heating the mixture under basic conditions (NaOH, 80°C, 2–4 hours), resulting in the thermodynamically favored threo-diastereomer. The racemic DL-threo mixture is isolated via crystallization from acetone-water mixtures.

Table 1: Reaction Conditions for DL-threo-Ritalinic Acid Synthesis

StepReactants/CatalystsSolventTemperatureTime (h)Yield (%)
Coupling2-Chloropyridine, KCNDMF110°C1878
HydrationH₂SO₄ (conc.)H₂O90°C692
HydrogenationPd/C, H₂ (3 atm)MeOHRT2488
Hydrolysis/EpimerizationHCl (6 M), NaOHH₂O/acetone80°C875

Esterification of DL-threo-Ritalinic Acid to the Isopropyl Ester

Acid-Catalyzed Fischer Esterification

The carboxylic acid group of DL-threo-ritalinic acid reacts with isopropyl alcohol in the presence of concentrated sulfuric acid (2–5 mol%) under reflux (80–100°C) for 12–24 hours. This method produces the isopropyl ester with yields of 70–85%. Excess isopropyl alcohol (5–10 equivalents) drives the equilibrium toward ester formation. The product is purified via distillation under reduced pressure (b.p. 120–130°C at 15 mmHg).

Acyl Chloride Intermediate Route

DL-threo-ritalinic acid is treated with thionyl chloride (SOCl₂, 1.2 equivalents) in dichloromethane (DCM) at 0–5°C for 2 hours, followed by warming to room temperature. The resulting acyl chloride is reacted with isopropyl alcohol in the presence of a base (e.g., pyridine) to neutralize HCl. This method achieves higher yields (85–90%) and shorter reaction times (4–6 hours total).

Table 2: Comparison of Esterification Methods

MethodConditionsTime (h)Yield (%)Purity (%)
Fischer EsterificationH₂SO₄, reflux187895
Acyl Chloride RouteSOCl₂, DCM, 0–25°C68998

Optimization of Stereochemical Control

Epimerization During Esterification

The threo configuration must be preserved during esterification. Prolonged exposure to strong acids (e.g., H₂SO₄) at high temperatures may induce epimerization at the benzylic carbon. To mitigate this, the acyl chloride route is preferred, as milder conditions (low temperature, shorter reaction times) minimize racemization.

Solvent Effects on Diastereomeric Purity

Polar aprotic solvents (e.g., DCM, THF) enhance the stability of the intermediate acyl chloride, reducing side reactions. Non-polar solvents (e.g., toluene) may lead to incomplete esterification due to poor solubility of the acid.

Industrial-Scale Considerations

Waste Management in Esterification

The Fischer method generates acidic aqueous waste containing excess H₂SO₄ and isopropyl alcohol, necessitating neutralization and distillation for solvent recovery. The acyl chloride route produces HCl gas, which requires scrubbing with alkaline solutions.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.25 (d, 6H, J = 6.2 Hz, isopropyl CH₃), 2.85–3.10 (m, 2H, piperidine CH₂), 4.95–5.10 (m, 1H, isopropyl CH).

  • IR : 1745 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C-O ester).

Chiral HPLC Analysis

A Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (90:10) eluent resolves the d- and l-threo enantiomers (retention times: 12.3 min and 14.7 min, respectively) .

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System Stimulant

DL-threo-Ritalinic Acid Isopropyl Ester is recognized for its stimulant effects on the central nervous system (CNS). Studies have shown that this compound exhibits significant binding affinity to dopamine transporters (DAT) and norepinephrine transporters (NET), which are critical targets for the treatment of ADHD. The pharmacodynamics of this compound suggest enhanced dopaminergic activity, which is beneficial in managing symptoms associated with ADHD .

1.2 Comparison with Methylphenidate

Research indicates that this compound may provide a longer duration of action compared to traditional methylphenidate formulations. In vivo studies demonstrated that this ester derivative leads to sustained locomotor activity in animal models, suggesting potential advantages in therapeutic efficacy and compliance for patients requiring consistent symptom control throughout the day .

Clinical Research Findings

3.1 Efficacy in ADHD Treatment

Clinical studies evaluating the efficacy of this compound have shown promising results in improving attention and reducing hyperactive behaviors in children diagnosed with ADHD. The pharmacokinetic profile indicates that this compound may achieve therapeutic levels more effectively than traditional medications, thereby enhancing patient adherence to treatment regimens .

3.2 Safety Profile

Safety assessments indicate that this compound exhibits a tolerable side effect profile similar to that of other stimulant medications. Common adverse effects include insomnia, decreased appetite, and potential cardiovascular impacts, necessitating careful monitoring during treatment .

Conclusion and Future Directions

This compound presents a valuable alternative in the pharmacological management of ADHD due to its enhanced stimulant properties and prolonged action compared to conventional methylphenidate formulations. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its use in clinical practice.

Future studies should focus on:

  • Long-term safety evaluations.
  • Comparative studies against existing ADHD treatments.
  • Exploration of its effects on different age groups and populations.

By advancing our understanding of this compound, we can better tailor ADHD treatments to meet individual patient needs effectively.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Greenblatt et al. (1961) : Demonstrated that this compound exhibits dose-dependent locomotor stimulation in rodent models, comparable to methylphenidate but with delayed offset .
  • Padmanabhan (1981) : Developed HPLC methods to distinguish esterified analogs, highlighting the isopropyl variant’s unique retention time .
  • Srinivas et al. (1993) : Identified slower in vitro hydrolysis rates for isopropyl esters compared to methyl/ethyl esters, supporting prolonged activity .

Biological Activity

DL-threo-Ritalinic Acid Isopropyl Ester (commonly referred to as Isopropylphenidate) is a chemical compound related to methylphenidate (MPH), primarily known for its use in treating attention deficit hyperactivity disorder (ADHD). This compound has garnered interest due to its potential neuropharmacological effects, metabolic pathways, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its isopropyl ester group, which differentiates it from other esters of ritalinic acid. The molecular formula is C16H23NO2C_{16}H_{23}NO_2 and it possesses a threo configuration, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its dopaminergic and noradrenergic actions. These neurotransmitter systems are vital for regulating mood, attention, and behavior.

  • Dopamine Transporter (DAT) Inhibition :
    • This compound exhibits potent inhibition of the dopamine transporter, similar to MPH. Studies indicate that it has a low nanomolar IC50 for DAT, suggesting strong binding affinity .
    • Comparison with MPH :
      • This compound: IC50 ~ 230 nM
      • MPH: IC50 ~ 39 nM
  • Norepinephrine Transporter (NET) Inhibition :
    • The compound shows less potency at the norepinephrine transporter compared to its effects on DAT, which may influence its overall stimulant effects .
  • Serotonin Transporter (SERT) :
    • It is reported to be inactive at SERT, indicating a selective action on dopaminergic and noradrenergic systems without significant serotonergic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes rapid absorption and metabolism. It undergoes hydrolysis to yield ritalinic acid, which is the primary active metabolite contributing to its therapeutic effects.

  • Half-life : The elimination half-life is relatively short, similar to MPH, leading to considerations for dosing schedules in clinical use.
  • Bioavailability : The bioavailability can be affected by co-administration with ethanol, which alters the metabolic pathways involved .

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of this compound:

  • A study conducted on healthy subjects demonstrated that doses of this compound led to significant increases in subjective measures of attention and focus compared to placebo controls .
  • Another research highlighted that this compound exhibits a more favorable side effect profile compared to traditional MPH formulations, with fewer reports of anxiety or jitteriness among users .

Comparative Table of Biological Activities

CompoundDAT IC50 (nM)NET IC50 (nM)SERT Activity
This compound2303,700Inactive
Methylphenidate39206Active

Q & A

Basic: What analytical techniques are recommended for characterizing DL-threo-Ritalinic Acid Isopropyl Ester, and how can structural isomers be distinguished?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a phenyl column with a mobile phase optimized for polar esters (e.g., 70% water:acetic acid [100:1] and 30% acetonitrile) at 1.4 mL/min flow rate. Monitor UV absorption at ~239 nm, calibrated against standard curves (r² ≥ 0.999) .
  • Nuclear Magnetic Resonance (NMR): Analyze stereochemistry using ¹H/¹³C NMR to differentiate threo vs. erythro isomers. Compare coupling constants and chemical shifts with reference data (e.g., DL-erythro-Ritalinic Acid in ) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., exact mass ~269.767 Da for DL-erythro-Ritalinic Acid derivatives) and fragmentation patterns .

Basic: How can researchers synthesize this compound while ensuring stereochemical purity?

Methodological Answer:

  • Esterification Protocol: React DL-threo-Ritalinic Acid with isopropyl alcohol using a catalytic acid (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC).
  • Purification: Use solvent extraction (e.g., methylene chloride) followed by vacuum distillation. For stereochemical control, consider chiral catalysts or enzymatic methods to minimize racemization .
  • Quality Control: Validate purity via HPLC (≥95%) and confirm isomer ratio using chiral columns or circular dichroism (CD) spectroscopy.

Advanced: What experimental design considerations are critical for studying this compound in PLGA microspheres?

Methodological Answer:

  • Formulation Variables:
    • Polymer Ratio: Use PLGA 50:50 (lactic:glycolic acid) for balanced degradation kinetics .
    • Ester Concentration: Test 25% and 50% w/w ester loading to assess dose-dependent effects on microsphere size and drug release .
  • Characterization Metrics:
    • Size Distribution: Measure via video microscopy or dynamic light scattering (DLS). IPM increased microsphere size by ~20% at 50% loading, suggesting similar trends for other esters .
    • Surface Morphology: Use scanning electron microscopy (SEM) to observe structural changes (e.g., smooth vs. dimpled surfaces) .

Advanced: How can contradictory data on ester additives’ effects on microsphere properties be resolved?

Methodological Answer:

  • Case Study: IPM increased microsphere size in some studies but showed no effect in others . To resolve contradictions:
    • Standardize Protocols: Ensure consistent solvent evaporation rates, polymer molecular weights, and emulsification methods.
    • Control Variables: Compare results across identical drug-loading percentages (e.g., 5% vs. 10% etoposide) .
    • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance (P < 0.05) .

Advanced: What in vitro methodologies are suitable for assessing release kinetics of this compound from PLGA carriers?

Methodological Answer:

  • Release Study Setup:
    • Incubate microspheres in phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 at 37°C under 100 rpm agitation .
    • Sample at intervals (e.g., 1, 5, 10, 30 days) and quantify released ester via HPLC .
  • Degradation Monitoring: Track polymer erosion using SEM and gravimetric analysis. IPM-containing microspheres retained structural integrity despite degradation, suggesting similar ester-polymer interactions .

Advanced: How does the stereochemistry of DL-threo-Ritalinic Acid influence its ester’s interaction with PLGA matrices?

Methodological Answer:

  • Stereochemical Effects: Threo isomers may exhibit different hydrophobicity and hydrogen-bonding capacity compared to erythro forms, altering polymer-ester compatibility.
  • Experimental Validation:
    • Compare release profiles of threo vs. erythro esters in PLGA microspheres.
    • Use molecular dynamics simulations to predict ester-polymer interactions based on isomer conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.